
Dysprosium;chloride
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Overview
Description
Dysprosium chloride (DyCl₃) is a rare earth halide compound with the molecular formula Cl₃Dy and a molecular weight of 268.86 g/mol. It exists in anhydrous (melting point: 680°C) and hexahydrate (DyCl₃·6H₂O, melting point: 647°C) forms, both appearing as white or yellow crystalline solids with a density of 3.67 g/cm³ . DyCl₃ is synthesized via dissolution of Dy₂O₃ in concentrated HCl, followed by crystallization and vacuum purification to achieve >99.9% purity . Key applications include:
- Magnets: DyCl₃-derived complexes enhance magnetic strength in neodymium-based magnets .
- Optics: Used in laser glass, phosphors, and UV-filtering sunglasses .
- Electrochemistry: Co-electroreduction with nickel in molten chloride eutectics for alloy synthesis .
- Catalysis: Facilitates organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dysprosium(III) chloride can be prepared by reacting dysprosium oxide (Dy₂O₃) with hydrochloric acid (HCl): [ \text{Dy}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{DyCl}_3 + 3\text{H}_2\text{O} ] Alternatively, it can be synthesized by the ammonium chloride route, starting from either dysprosium oxide or the hydrated chloride (DyCl₃·6H₂O): [ 10\text{NH}_4\text{Cl} + \text{Dy}_2\text{O}_3 \rightarrow 2(\text{NH}_4)_2[\text{DyCl}_5] + 6\text{NH}_3 + 3\text{H}_2\text{O} ] [ \text{DyCl}_3·6\text{H}_2\text{O} + 2\text{NH}_4\text{Cl} \rightarrow (\text{NH}_4)_2[\text{DyCl}_5] + 6\text{H}_2\text{O} ] The pentachloride decomposes thermally to produce dysprosium(III) chloride .
Industrial Production Methods
Industrial production of dysprosium chloride often involves the reduction of dysprosium oxide with hydrochloric acid. The resulting dysprosium chloride is then purified by high-temperature sublimation under high vacuum .
Chemical Reactions Analysis
Types of Reactions
Dysprosium chloride undergoes various chemical reactions, including:
Oxidation: Dysprosium(II) chloride can be oxidized to dysprosium(III) chloride.
Substitution: Dysprosium(III) chloride can react with sodium fluoride to form dysprosium(III) fluoride[ \text{DyCl}_3 + 3\text{NaF} \rightarrow \text{DyF}_3 + 3\text{NaCl} ]
Common Reagents and Conditions
Common reagents include hydrochloric acid for synthesis and sodium fluoride for substitution reactions. Conditions often involve high temperatures and controlled atmospheres to prevent oxidation .
Major Products
Major products from these reactions include dysprosium(III) fluoride and titanium metal .
Scientific Research Applications
Dysprosium chloride has a wide range of scientific research applications:
Chemistry: Used as a starting material for synthesizing other dysprosium compounds.
Biology: Investigated for its potential in biological imaging and as a contrast agent.
Medicine: Explored for its use in cancer treatment due to its unique magnetic properties.
Industry: Utilized in the production of high-performance magnets, nuclear reactors, and laser materials
Mechanism of Action
The mechanism of action of dysprosium chloride involves its ability to form strong ionic bonds with other elements. In biological systems, it can interact with cellular components due to its magnetic properties, making it useful in imaging and treatment applications .
Comparison with Similar Compounds
Comparison with Similar Rare Earth Chlorides
Physical and Chemical Properties
Property | DyCl₃ | TbCl₃ | HoCl₃ | NdCl₃ |
---|---|---|---|---|
Molecular Weight (g/mol) | 268.86 | 283.29 | 290.29 | 250.60 |
Melting Point (°C) | 680 (anhydrous) | 588 | 718 | 758 |
Density (g/cm³) | 3.67 | 4.35 | 3.70 | 4.13 |
Common Hydrates | DyCl₃·6H₂O | TbCl₃·6H₂O | HoCl₃·6H₂O | NdCl₃·6H₂O |
Magnetic Ordering | Paramagnetic | Paramagnetic | Paramagnetic | Paramagnetic |
Key Observations :
- DyCl₃ has a higher melting point than TbCl₃ but lower than HoCl₃ and NdCl₃ .
- All compounds form hexahydrates, crucial for solubility in aqueous reactions .
Magnetic Behavior
Compound | Uₑff (K) | Magnetic Behavior | Ligand System |
---|---|---|---|
[Dy(L)Cl(H₂O)₂] | 113.5 | Field-induced single-ion magnet (SIM) | N₃O₂ Schiff base ligand |
[Tb(HL')₂][Dy(L)(Cl₂)] | 85–100 | Weak SMM behavior | Hemiacetal donor |
[Gd-Cu-hp⁻] | <50 | Weak SMM | Pyridin-2-one (hp⁻) |
Key Findings :
- DyCl₃ complexes exhibit superior magnetic energy barriers (Uₑff = 113.5 K) compared to Tb and Gd analogs, attributed to distorted N₃O₄Cl coordination geometry .
- Terbium and gadolinium chlorides show weaker single-molecule magnet (SMM) behavior due to less favorable ligand fields .
Electrochemical Behavior
Key Observations :
- Dy³⁺ reduction occurs at more negative potentials than Ni²⁺, enabling sequential alloy deposition .
- DyCl₃ demonstrates higher distribution ratios in deep-eutectic solvents (DES) than NdCl₃, favoring selective separation .
Key Advantages :
Biological Activity
Dysprosium chloride (DyCl₃) is a rare earth compound with notable biological activities, particularly in the fields of biomedicine and environmental science. This article explores its synthesis, biological evaluations, and applications, supported by detailed research findings and data tables.
Synthesis of Dysprosium Chloride
Dysprosium chloride can be synthesized through various methods, including the reaction of dysprosium oxide with hydrochloric acid. The resulting compound appears as a white powder with a high purity level (≥99%) . The compound is often utilized in the formation of dysprosium complexes, which exhibit unique properties beneficial for biological applications.
Antibacterial Activity
Research has indicated that dysprosium complexes exhibit significant antibacterial properties. A study conducted on a dysprosium(III) complex demonstrated effective binding to DNA, suggesting a hydrophobic groove binding mode that enhances its antibacterial efficacy compared to simple metal salts .
Table 1: Antibacterial Activity of Dysprosium Complexes
Compound | Bacterial Strain Tested | Inhibition Zone (mm) |
---|---|---|
Dy(III) Complex | E. coli | 15 |
Dy(III) Complex | S. aureus | 18 |
Dy(III) Chloride | P. aeruginosa | 12 |
Gastrointestinal Marker
Dysprosium chloride has been evaluated as a nonabsorbable gastrointestinal marker in clinical studies involving cystic fibrosis patients. A series of absorption studies showed that DyCl₃ could accurately estimate triglyceride excretion based on stool analysis. The results indicated a high correlation between the excretion of Dy and labeled triglycerides, making it a valuable tool for assessing fat absorption .
Table 2: Study Results on DyCl₃ as a Gastrointestinal Marker
Parameter | Value |
---|---|
Number of Patients | 36 |
Total Tests Conducted | 66 |
Correlation Coefficient (r²) | 0.969 |
The mechanisms underlying the biological activities of dysprosium chloride are complex and multifaceted:
- DNA Binding : Dysprosium complexes have shown a preference for binding to DNA through hydrophobic interactions, which may disrupt bacterial growth by interfering with genetic material .
- Electrochemical Properties : The electrochemical behavior of dysprosium ions in various environments has been studied to understand their reactivity and interaction with biological systems .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of a dysprosium complex against several bacterial strains. The results indicated that the complex was more effective than traditional antibiotics in certain cases, suggesting potential for new therapeutic agents .
- Clinical Application in Cystic Fibrosis : Research involving cystic fibrosis patients demonstrated that DyCl₃ could serve as an effective marker for studying fat absorption, providing insights into digestive health and aiding in clinical assessments .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing high-purity dysprosium chloride (DyCl₃) in laboratory settings?
Dysprosium chloride is commonly synthesized by reacting dysprosium oxide (Dy₂O₃) with hydrochloric acid (HCl) under controlled stoichiometric conditions. The reaction proceeds as: Dy₂O₃ + 6HCl → 2DyCl₃ + 3H₂O Post-synthesis, impurities are removed via solvent extraction or ion exchange techniques, particularly when separating DyCl₃ from other rare earth chlorides. For high-purity applications (e.g., nanomaterials), vacuum sublimation or recrystallization in anhydrous solvents is recommended .
Q. Which characterization techniques are critical for verifying DyCl₃ purity and structural integrity?
Key methods include:
- X-ray Diffraction (XRD) to confirm crystallinity and phase purity.
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental analysis.
- Thermogravimetric Analysis (TGA) to assess hydration levels in DyCl₃·6H₂O.
- Fourier-Transform Infrared Spectroscopy (FTIR) to identify chloride coordination and hygroscopic degradation .
Q. How can researchers mitigate challenges in DyCl₃ purification due to co-occurring rare earth elements?
Solvent extraction using selective ligands like bis(2-ethylhexyl)phosphoric acid (D2EHPA) or ionic liquids (e.g., AliOle IL) effectively separates Dy³⁺ from La³⁺, Nd³⁺, or Y³⁺. Adjusting pH and chloride ion concentration in the aqueous phase optimizes separation efficiency. For example, high chloride concentrations (>2 mol·L⁻¹) favor the extraction of DyCl₂⁺ species .
Q. What protocols ensure safe handling of DyCl₃ given its hygroscopic nature?
Store DyCl₃ in desiccators under inert gas (argon/nitrogen). For anhydrous DyCl₃, conduct synthesis and storage in gloveboxes with <1 ppm moisture. Monitor hydration via TGA before experimental use to avoid unintended water interference in reactions .
Advanced Research Questions
Q. How can solvent extraction models for DyCl₃ be validated using computational tools?
Develop equilibrium equations and mass balances for the extraction system (e.g., Dy³⁺/Cl⁻/AliOle IL). Solve these using software like MATLAB to predict extraction efficiency under varying chloride concentrations. Validate models by comparing calculated vs. experimental distribution coefficients (e.g., logD values) .
Q. What strategies resolve contradictions in DyCl₃’s magnetic relaxation data across different studies?
Discrepancies in single-molecule magnet (SMM) behavior (e.g., slow magnetization relaxation) may arise from ligand field symmetry or crystal packing effects. Use ab initio CASSCF/NEVPT2 calculations to model ligand field parameters and compare with experimental magnetic susceptibility data. Cross-validate with synchrotron X-ray absorption spectroscopy (XAS) to assess Dy³⁺ coordination geometry .
Q. How do researchers reconcile conflicting toxicity reports for DyCl₃ in biological studies?
Soluble DyCl₃ shows mild toxicity (LD₅₀ ~500 mg/kg in mice), but discrepancies arise from differences in administration routes (oral vs. intravenous) and model organisms. Standardize assays using in vitro cell viability tests (e.g., MTT assay) and correlate with in vivo biodistribution studies (e.g., ICP-MS tracking of Dy³⁺ in organs) .
Q. What experimental designs optimize DyCl₃’s stability in high-temperature or acidic environments?
For high-temperature applications (e.g., molten salt reactors), encapsulate DyCl₃ in alumina crucibles to prevent oxidation. In acidic media, pair DyCl₃ with stabilizing ligands like crown ethers to reduce hydrolysis. Monitor stability via in situ Raman spectroscopy .
Q. How can computational modeling predict DyCl₃’s reactivity in novel coordination complexes?
Density Functional Theory (DFT) calculations can model ligand substitution energetics and electronic structure. For example, simulate the binding affinity of Dy³⁺ with Schiff base ligands to predict complex stability. Validate predictions with cyclic voltammetry and magnetometry .
Q. What methodologies address spectral interference in DyCl₃ analysis using ICP-OES?
Overcome spectral overlaps (e.g., Dy³⁺ emission lines with Er³⁺ or Ho³⁺) by employing high-resolution ICP-OES or collision/reaction cell technology. Use standard addition methods for quantification in multi-rare-earth matrices .
Q. Tables for Key Data
Q. Table 1: Solvent Extraction Efficiency of DyCl₃ Using AliOle IL
Chloride Concentration (mol·L⁻¹) | LogD (Dy³⁺) | Dominant Species |
---|---|---|
0.05 | 1.2 | Nd³⁺ |
2.0 | 3.5 | NdCl₂⁺ |
5.0 | 4.1 | DyCl₂⁺ |
Data adapted from solvent extraction modeling studies . |
Q. Table 2: Magnetic Properties of DyCl₃-Based Complexes
Complex | Ueff (cm⁻¹) | Relaxation Time (s) |
---|---|---|
[DyCl₃(Schiff base)] | 45 | 0.01 |
[DyCl₃(crown ether)] | 72 | 0.1 |
Ueff = Effective energy barrier for magnetization reversal . |
Properties
CAS No. |
63944-04-7 |
---|---|
Molecular Formula |
ClDy- |
Molecular Weight |
197.95 g/mol |
IUPAC Name |
dysprosium;chloride |
InChI |
InChI=1S/ClH.Dy/h1H;/p-1 |
InChI Key |
KQMKYNTXABZZOO-UHFFFAOYSA-M |
Canonical SMILES |
[Cl-].[Dy] |
Origin of Product |
United States |
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